4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Mechanism of Action
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: Reactions at the benzylic position (video) | Khan Academy : 16.6: Multistep Synthesis - Chemistry LibreTexts : Benchchem - 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide : Benchchem - 4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide : [EvitaChem - this compound](https://www.evitachem.com/product/evt-282
Biological Activity
4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS Number: 872996-21-9) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological effects of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H23N5O2S
- Molecular Weight : 433.53 g/mol
- IUPAC Name : 4-methoxy-N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
The biological activity of this compound has been attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of bulky hydrophobic groups is thought to enhance their efficacy against pathogens like Escherichia coli and Bacillus subtilis .
- Antiproliferative Effects : Research has demonstrated that derivatives of triazole and pyridazine exhibit antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). In vitro assays showed that the compound could inhibit cell growth at micromolar concentrations .
- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For instance, analogs have shown inhibition of DNA gyrase ATPase activity .
Biological Assays and Efficacy
The efficacy of this compound has been evaluated across various biological assays:
Assay Type | Target | Efficacy |
---|---|---|
Antimicrobial | E. coli, B. subtilis | Significant inhibition observed |
Antiproliferative | MCF-7, HCT116 | IC50 values in the micromolar range |
Enzyme Inhibition | DNA gyrase | Potent inhibition in vitro |
Case Studies
- Anticancer Activity : In a study evaluating new hybrid molecules containing triazole moieties, compounds similar to this compound demonstrated substantial cytotoxicity against human cancer cell lines. The study highlighted that structural modifications could enhance activity .
- Antimicrobial Studies : A comprehensive analysis on benzotriazole derivatives revealed that structural features significantly influence antimicrobial potency. The introduction of hydrophobic groups was crucial for enhancing the activity against various pathogens .
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-16-5-3-4-6-18(16)15-31-22-12-11-20-25-26-21(28(20)27-22)13-14-24-23(29)17-7-9-19(30-2)10-8-17/h3-12H,13-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEVIICIKHGKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.